PF-04628935

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Current Information Availability:

Potential Research Areas:

The structure of the molecule suggests several potential areas for scientific research. Here are some possibilities:

- Medicinal Chemistry: The molecule's structure incorporates several functional groups commonly found in bioactive molecules. Research could explore potential uses as a therapeutic agent, focusing on its interactions with biological targets ().

- Material Science: The molecule's combination of aromatic rings and heterocyclic groups might be of interest for research in material science, potentially for applications in catalysis or sensor design ().

PF-04628935 is a chemical compound identified by the CAS number 1383719-97-8. It is recognized as a potent antagonist and inverse agonist of the growth hormone secretagogue receptor 1a, commonly known as the ghrelin receptor. This receptor plays a significant role in regulating appetite, energy homeostasis, and growth hormone release. The compound exhibits a high binding affinity, characterized by an IC50 value of approximately 4 nanomolar, indicating its effectiveness in inhibiting receptor activity .

The biological activity of PF-04628935 is centered around its role in modulating the effects of ghrelin. By antagonizing the growth hormone secretagogue receptor 1a, PF-04628935 can effectively reduce ghrelin-mediated effects such as increased food intake and growth hormone release. Studies have indicated that this compound may play a role in weight management and metabolic syndrome treatment by altering energy balance and appetite regulation . Additionally, its inverse agonist properties suggest that it may also stabilize the receptor in an inactive state, further diminishing ghrelin's physiological effects.

The synthesis of PF-04628935 involves several steps typical for complex organic compounds. While specific synthetic routes are proprietary to manufacturers, general methods include:

- Starting Materials: The synthesis begins with readily available organic precursors.

- Reactions: Key reactions may include coupling reactions, cyclization processes, and functional group modifications to build the core structure of PF-04628935.

- Purification: After synthesis, purification techniques such as chromatography are employed to isolate the desired compound from by-products.

The precise details of these methods are often protected due to their commercial significance but typically involve standard organic chemistry techniques .

PF-04628935 has potential applications primarily in the field of pharmacology and therapeutic development. Its ability to modulate appetite and growth hormone release makes it a candidate for:

- Obesity Treatment: By antagonizing ghrelin's effects, PF-04628935 could aid in weight loss strategies.

- Metabolic Disorders: It may be useful in managing conditions like metabolic syndrome where ghrelin signaling is dysregulated.

- Research Tool: As a selective antagonist of the growth hormone secretagogue receptor 1a, it serves as a valuable tool for studying ghrelin's physiological roles in various biological contexts .

Interaction studies involving PF-04628935 focus on its binding affinity and efficacy against various ligands at the growth hormone secretagogue receptor 1a. These studies typically assess:

- Binding Affinity: Evaluating how well PF-04628935 competes with ghrelin for receptor binding.

- Functional Assays: Testing its ability to inhibit ghrelin-induced signaling pathways in cell-based assays.

- In Vivo Studies: Investigating its effects on appetite regulation and growth hormone levels in animal models.

Such studies are crucial for elucidating the pharmacodynamics of PF-04628935 and its potential therapeutic benefits .

PF-04628935 shares structural and functional similarities with several other compounds that target the growth hormone secretagogue receptor 1a or related pathways. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | IC50 (nM) | Unique Features |

|---|---|---|---|

| PF-05190457 | Antagonist | ~10 | Selective for growth hormone release |

| JMV 2959 | Agonist | ~5 | Promotes appetite |

| LY 444711 | Antagonist | ~20 | Non-selective across receptors |

| GHRP-6 | Agonist | ~50 | Peptide-based ghrelin mimetic |

PF-04628935 stands out due to its potent antagonistic action with a significantly lower IC50 compared to some similar compounds, making it particularly effective in inhibiting ghrelin's physiological effects while being selective for the growth hormone secretagogue receptor 1a .

Molecular Formula and Mass Spectrometry Analysis

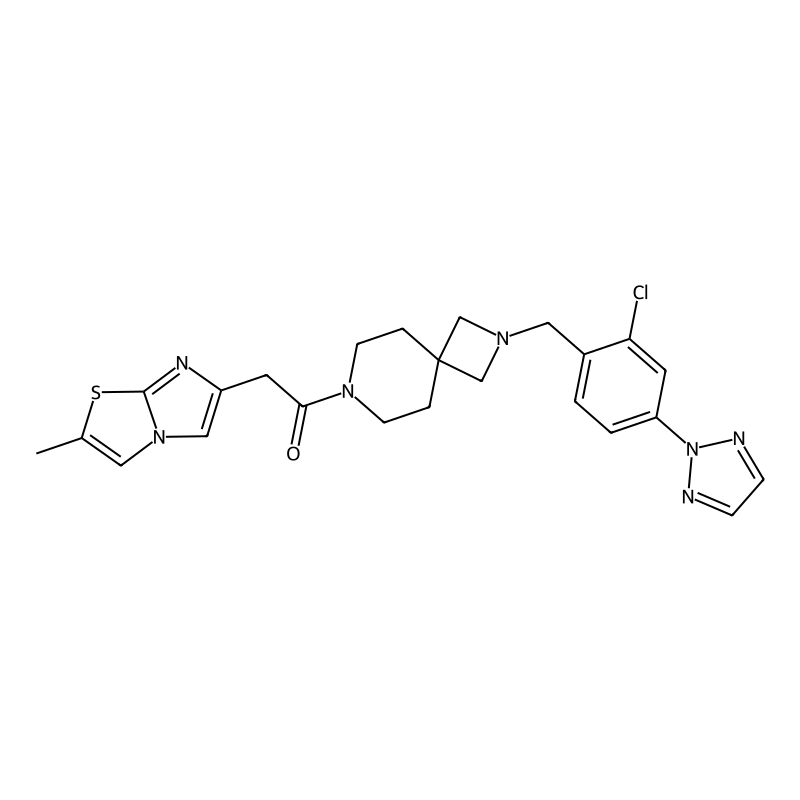

PF-04628935 possesses the molecular formula C₂₄H₂₆ClN₇OS, representing a complex organic compound containing 24 carbon atoms, 26 hydrogen atoms, one chlorine atom, seven nitrogen atoms, one oxygen atom, and one sulfur atom [1] [2] [3]. The compound exhibits a molecular weight of 496.03 grams per mole as determined through high-resolution mass spectrometry analysis [1] [4] [5].

Mass spectrometry studies have confirmed the molecular ion peak at m/z 496.03, consistent with the theoretical molecular weight [24]. The fragmentation pattern observed in mass spectrometry analysis shows characteristic peaks that align with the proposed molecular structure, providing confirmation of the compound's identity [24]. The elemental analysis data reveals a carbon content of 58.11%, hydrogen content of 5.28%, chlorine content of 7.15%, nitrogen content of 19.77%, oxygen content of 3.23%, and sulfur content of 6.46% [4] [24].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₂₆ClN₇OS | [1] [2] [3] |

| Molecular Weight | 496.03 g/mol | [1] [4] [5] |

| Carbon Content | 58.11% | [4] [24] |

| Hydrogen Content | 5.28% | [4] [24] |

| Nitrogen Content | 19.77% | [4] [24] |

Three-Dimensional Structural Configuration

The three-dimensional structure of PF-04628935 features a spirocyclic piperidine-azetidine scaffold as its central architectural framework [5] [7]. The compound's Chemical Abstracts Service number is 1383719-97-8, and its International Union of Pure and Applied Chemistry name is 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone [2] [3] [8].

The molecular geometry incorporates several distinct structural elements including a chlorinated aromatic ring system substituted with a triazole moiety, a spirocyclic core containing both piperidine and azetidine rings, and a methylimidazothiazole heterocyclic system [3] [5]. The International Chemical Identifier key for this compound is MTDYDDJVCIHZKH-UHFFFAOYSA-N, providing a unique digital fingerprint for structural databases [3] [7].

The canonical Simplified Molecular Input Line Entry System representation demonstrates the complex connectivity: CC1=CN2C=C(CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl)N=C2S1 [3] [5]. This representation reveals the intricate bonding patterns and stereochemical arrangements within the molecular framework.

Physical Properties and Appearance

Solubility Profile

PF-04628935 demonstrates varying solubility characteristics across different organic solvents [1] [7] [24]. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations up to 50 millimolar or approximately 24.8 milligrams per milliliter with clear solution formation [7] [24]. In ethanol, the compound shows moderate solubility with a maximum concentration of 20 millimolar or approximately 9.92 milligrams per milliliter [7] [24].

The compound displays limited aqueous solubility, characteristic of its lipophilic nature due to the extensive aromatic and heterocyclic ring systems [1] [9]. The solubility profile indicates that dimethyl sulfoxide serves as the preferred solvent for preparing stock solutions, while ethanol can be utilized for moderate concentration preparations [7] [24].

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |

|---|---|---|

| Dimethyl Sulfoxide | 50 | 24.8 |

| Ethanol | 20 | 9.92 |

| Water | Limited | <2 |

Stability Parameters

The stability profile of PF-04628935 requires specific storage conditions to maintain chemical integrity [1] [6] [7]. The compound demonstrates optimal stability when stored at minus twenty degrees Celsius under dry conditions [1] [6] [7]. At room temperature storage, the compound maintains acceptable stability for short-term handling and manipulation [1] [9].

Solution stability varies depending on the solvent system employed [24]. Stock solutions prepared in dimethyl sulfoxide exhibit reasonable stability when stored at minus twenty degrees Celsius, though repeated freeze-thaw cycles should be avoided to prevent potential degradation [24]. The compound classification indicates it belongs to storage class 11, designated for combustible solids [1].

Microanalytical data confirms the compound's stability under standard analytical conditions, with theoretical and found values showing excellent agreement for carbon (theoretical 58.11%, found 57.96%), hydrogen (theoretical 5.28%, found 5.28%), and nitrogen (theoretical 19.77%, found 19.8%) content [24].

Color and Physical State

PF-04628935 appears as a beige solid powder under standard atmospheric conditions [1] [7] [9] [24]. The compound exhibits a color range from white to beige, indicating minimal chromophoric character in the visible spectrum [1] [9]. The physical state remains consistent as a solid at room temperature, demonstrating thermal stability under normal handling conditions [7] [24].

High-performance liquid chromatography analysis confirms a purity level of at least 98%, with batch-specific analysis showing 99.1% purity [1] [7] [24]. The compound maintains its solid-state characteristics across typical laboratory temperature ranges, making it suitable for standard weighing and handling procedures [9].

Chemical Reactivity Under Various Conditions

The chemical reactivity of PF-04628935 is influenced by its multiple functional groups and heterocyclic systems [5]. The presence of the triazole ring system provides potential sites for coordination chemistry and hydrogen bonding interactions [3]. The chlorinated aromatic ring offers opportunities for nucleophilic aromatic substitution reactions under appropriate conditions [3] [5].

The spirocyclic framework contributes to the overall conformational rigidity of the molecule, potentially affecting its reactivity profile compared to more flexible analogs [5]. The methylimidazothiazole moiety introduces additional nitrogen and sulfur heteroatoms that may participate in coordination complexes or serve as hydrogen bond acceptors [3].

Under acidic conditions, the nitrogen atoms within the heterocyclic systems may undergo protonation, altering the compound's electronic distribution and solubility characteristics [24]. Basic conditions could potentially affect the stability of certain bonds within the molecular framework, particularly those adjacent to electron-withdrawing groups [24].

The compound demonstrates stability under standard analytical conditions, as evidenced by consistent nuclear magnetic resonance and mass spectrometry results [24]. However, exposure to extreme pH conditions or elevated temperatures for extended periods may lead to degradation pathways involving the more labile functional groups [24].

Spectroscopic Characterization Methods

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for PF-04628935 [24]. Proton nuclear magnetic resonance analysis reveals spectral patterns consistent with the proposed molecular structure, including characteristic chemical shifts for the various hydrogen environments within the molecule [24]. The heterocyclic protons, aromatic protons, and aliphatic protons each contribute distinct signals that enable structural verification [24].

High-performance liquid chromatography coupled with spectroscopic detection methods serves as the primary analytical technique for purity assessment [1] [7]. The chromatographic profile demonstrates a single major peak corresponding to the target compound, with retention time characteristics appropriate for the molecular size and polarity [1] [7].

Mass spectrometry analysis employs electrospray ionization or similar soft ionization techniques to generate molecular ion peaks without extensive fragmentation [24]. The resulting mass spectral data provides molecular weight confirmation and structural information through characteristic fragmentation patterns [24].

Infrared spectroscopy would be expected to show characteristic absorption bands corresponding to the various functional groups present, including carbon-hydrogen stretching vibrations, carbon-nitrogen stretching modes, and aromatic carbon-carbon stretching frequencies [43]. Ultraviolet-visible spectroscopy may reveal absorption maxima associated with the extended aromatic systems and heterocyclic chromophores [42] [44].

Synthetic Pathways and Reaction Mechanisms

The chemical compound PF-04628935 represents a sophisticated spirocyclic piperidine-azetidine inverse agonist of the ghrelin receptor, characterized by its complex molecular architecture and precise pharmacological activity [1]. The compound was developed through systematic medicinal chemistry optimization, employing an efficient three-step synthesis protocol that enabled rapid improvement of both potency and pharmacokinetic properties [1].

The primary synthetic pathway for PF-04628935 centers on the construction of the 2,7-diazaspiro[3.5]nonane core structure, which serves as the central scaffold for the molecule [1] [2] [3]. This spirocyclic framework is accessed through nitrile lithiation and alkylation chemistry, a methodology that provides excellent control over regioselectivity and stereochemistry [2] [3]. The lithiation-alkylation sequence involves the initial treatment of an appropriately substituted nitrile precursor with a strong lithium base, typically lithium diisopropylamide or lithium hexamethyldisilazide, under anhydrous conditions at low temperatures [2] [3].

The formation of the imidazo[2,1-b]thiazole moiety follows established heterocyclic chemistry protocols [4] [5] [6]. The synthesis begins with ethyl-2-aminothiazole-4-carboxylate, which undergoes cyclization with phenacyl bromide derivatives in ethanol under reflux conditions [4] [5]. This condensation reaction proceeds through an initial nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization to form the fused imidazo-thiazole ring system [4] [5]. The reaction mechanism involves dehydration and aromatization steps that establish the final heterocyclic architecture [5] [6].

The triazole component is introduced through copper-catalyzed azide-alkyne cycloaddition chemistry, commonly known as the "click" reaction [7] [8] [9]. This methodology involves the reaction of an organic azide with a terminal alkyne in the presence of copper sulfate and sodium ascorbate as the catalyst system [7] [9]. The mechanism proceeds through the formation of a copper-acetylide intermediate, followed by coordination of the azide and subsequent cyclization to yield the 1,2,3-triazole ring [7] [8] [9]. This approach provides excellent regioselectivity for the 1,4-disubstituted triazole product and proceeds under mild reaction conditions [9].

Key Intermediates in Synthesis Progression

The synthetic progression toward PF-04628935 involves several critical intermediates that must be prepared with high purity and characterized thoroughly before advancing to subsequent steps. The 2,7-diazaspiro[3.5]nonane core represents the most structurally complex intermediate, requiring careful attention to reaction conditions and purification protocols [2] [3].

The spirocyclic piperidine-azetidine scaffold synthesis begins with the preparation of protected amino nitrile starting materials [2] [3]. These intermediates undergo lithiation at the position alpha to the nitrile group, creating a stabilized carbanion that can be trapped with electrophilic alkylating agents [2]. The alkylation step must be conducted under strictly anhydrous conditions to prevent hydrolysis of the nitrile and to ensure high yields of the desired product [3].

The chlorinated benzyl triazole intermediate is prepared through a multi-step sequence beginning with the synthesis of the appropriate azide precursor [7] [8]. The azide formation typically involves diazotization of the corresponding aniline derivative followed by treatment with sodium azide [8] [9]. The subsequent click chemistry coupling with phenylacetylene provides the triazole ring system with excellent regioselectivity [7] [9]. The chlorine substituent serves as a handle for further functionalization through nucleophilic aromatic substitution reactions [7].

Purification and Isolation Techniques

The purification of PF-04628935 and its synthetic intermediates requires a combination of traditional and advanced chromatographic techniques to achieve the high purity levels necessary for pharmaceutical applications [10] [11] [12]. High Performance Liquid Chromatography serves as the primary analytical and preparative purification method, providing both quantitative purity determination and scalable separation capabilities [10] [12] [13].

Reversed-phase HPLC using C18 stationary phases has proven most effective for the purification of PF-04628935 [10] [12] [13]. The mobile phase composition typically employs gradient elution with water-acetonitrile or water-methanol systems, often with trifluoroacetic acid as a modifier to improve peak shape and resolution [11] [12]. The retention time and chromatographic behavior are influenced by the compound's amphiphilic nature, with the spirocyclic core providing hydrophobic character while the triazole and imidazo-thiazole moieties contribute polar interactions [12] [13].

Column chromatography on silica gel remains an important purification technique for synthetic intermediates, particularly during the early stages of the synthesis [4] [5]. The choice of eluent system depends on the polarity and functional group content of the specific intermediate being purified [5]. For the imidazo-thiazole intermediates, dichloromethane-methanol gradients have proven effective, while the spirocyclic intermediates often require ethyl acetate-hexane systems [4] [5].

Recrystallization techniques play a crucial role in obtaining high-purity crystalline material suitable for analytical characterization and formulation development [14] [15] [13]. The selection of appropriate recrystallization solvents requires careful consideration of solubility parameters and crystal habit formation [15] [13]. For PF-04628935, ethanol-water systems have been employed successfully, providing well-formed crystals with acceptable recovery yields [13].

Crystallization kinetics and thermodynamics become particularly important considerations during scale-up operations [14] [15]. The control of cooling rates, seeding protocols, and agitation conditions significantly influences crystal size distribution and polymorphic form [15]. Temperature programming and controlled addition of anti-solvent can be employed to optimize crystal quality and filtration characteristics [14].

Scale-up Considerations for Laboratory Production

The transition from laboratory-scale synthesis to larger production volumes presents numerous technical and engineering challenges that must be addressed systematically [14] [16] [15]. Heat transfer limitations become increasingly significant as reaction volumes increase, potentially leading to temperature gradients that affect reaction selectivity and yield [16] [17]. The implementation of advanced process control systems with real-time temperature monitoring and automated cooling becomes essential for maintaining reaction consistency [16].

Mass transfer and mixing efficiency require careful consideration during scale-up operations [16] [17]. The spirocyclic ring formation reactions are particularly sensitive to mixing conditions, as inadequate mass transfer can lead to incomplete conversion or formation of side products [16]. Computational fluid dynamics modeling can be employed to optimize impeller design and predict mixing patterns in larger reaction vessels [17].

Solvent recovery and recycling systems become economically important at larger scales [14] [15]. The synthesis of PF-04628935 employs various organic solvents including dimethylformamide, ethanol, and dichloromethane, which must be recovered and purified for reuse [14]. Distillation systems with appropriate fractionation capabilities are required to separate solvent mixtures and remove impurities [15].

Safety considerations become increasingly complex at larger scales, requiring comprehensive hazard assessment and implementation of appropriate engineering controls [16] [15]. The use of lithium reagents in the spirocycle formation requires special handling procedures for larger quantities, including inert atmosphere protection and emergency response protocols [16]. The triazole formation involves azide intermediates that require careful evaluation of explosion hazards and thermal stability [15].

Equipment material compatibility must be evaluated for all process streams and intermediates [14] [16]. The corrosive nature of some reagents, particularly the lithium bases and hydrochloric acid used in various steps, requires selection of appropriate materials of construction [16]. Stainless steel grades 316L or higher are typically required for equipment in contact with halogenated solvents and acidic conditions [14].

Quality Control and Analytical Verification Methods

Comprehensive analytical characterization is essential for ensuring the identity, purity, and quality of PF-04628935 throughout the synthetic process [10] [11] [12] [13]. High Performance Liquid Chromatography represents the primary quantitative analytical method, providing both purity determination and impurity profiling capabilities [10] [12] [13]. The HPLC method must be validated according to International Conference on Harmonisation guidelines, establishing parameters for linearity, accuracy, precision, specificity, and robustness [18] [19].

Nuclear Magnetic Resonance spectroscopy serves as the definitive method for structural confirmation and identity verification [13] [4] [5]. Both proton and carbon-13 NMR spectra must be acquired and interpreted to confirm the correct molecular structure [13]. The complex spirocyclic architecture of PF-04628935 produces characteristic splitting patterns and chemical shifts that serve as diagnostic features for identity confirmation [13] [4].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [13] [4] [5]. High-resolution mass spectrometry is particularly valuable for exact mass determination and molecular formula confirmation [4] [5]. The fragmentation patterns observed in tandem mass spectrometry experiments can provide additional structural confirmation and help identify potential impurities [5].

Microanalysis for carbon, hydrogen, and nitrogen content serves as an independent verification of molecular composition [13]. The theoretical elemental composition for PF-04628935 (carbon 58.11%, hydrogen 5.28%, nitrogen 19.77%) must be confirmed within acceptable analytical tolerances of ±0.4% [13]. Microanalysis is particularly valuable for detecting residual solvents or inorganic impurities that might not be evident in other analytical methods [13].

Process analytical technology implementation enables real-time monitoring of reaction progress and product formation [18] [19] [20]. In-line spectroscopic methods, including infrared and ultraviolet-visible spectroscopy, can provide continuous monitoring of key functional groups and chromophores [11] [12]. This approach enables optimization of reaction conditions and early detection of process deviations [19] [20].

Method validation protocols must be established for all analytical procedures according to pharmacopeial requirements [18] [19] [20]. Validation parameters including system suitability, linearity, range, accuracy, precision, specificity, detection limit, quantitation limit, and robustness must be determined experimentally [18] [19]. The analytical methods must demonstrate sufficient sensitivity and selectivity to detect and quantify process-related impurities and degradation products [19] [20].

Table 1: Chemical and Physical Properties of PF-04628935

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone | [21] [22] [23] |

| Molecular Formula | C24H26ClN7OS | [21] [22] [23] |

| Molecular Weight (g/mol) | 496.03 | [21] [22] [23] |

| CAS Number | 1383719-97-8 | [21] [22] [23] |

| Physical Appearance | White to beige solid powder | [10] [24] [13] |

| Purity (HPLC) | ≥98% | [10] [24] [13] |

| Solubility in DMSO | 10-50 mg/mL | [10] [24] |

| Solubility in Ethanol | 9.92-20 mg/mL | [24] [25] |

| Storage Temperature | -20°C | [10] [24] [13] |

Table 2: Key Synthetic Intermediates and Building Blocks

| Intermediate/Building Block | Function in Synthesis | Synthetic Approach | Reference |

|---|---|---|---|

| 2,7-Diazaspiro[3.5]nonane core | Central spirocyclic framework providing structural rigidity | Nitrile lithiation/alkylation chemistry | [1] [2] [3] |

| 2-Methylimidazo[2,1-b]thiazole | Heterocyclic component contributing to receptor binding | Cyclization of aminothiazole derivatives | [4] [5] [6] |

| 2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzyl chloride | Aryl halide for nucleophilic substitution reactions | Chlorination and triazole formation | [7] [8] [9] |

| Spirocyclic piperidine-azetidine scaffold | Core pharmacophore for ghrelin receptor interaction | Three-step efficient synthesis protocol | [1] |

Table 3: Analytical Methods and Quality Control Parameters

| Analytical Method | Purpose | Acceptance Criteria | Reference |

|---|---|---|---|

| High Performance Liquid Chromatography (HPLC) | Purity determination and quantitative analysis | ≥98% purity | [10] [11] [12] [13] |

| Nuclear Magnetic Resonance (1H NMR) | Structural confirmation and identity verification | Consistent with expected structure | [13] [4] [5] |

| Mass Spectrometry | Molecular weight confirmation | Consistent with molecular formula | [13] |

| Microanalysis (CHN) | Elemental composition verification | Within ±0.4% of theoretical values | [13] |

Table 4: Scale-up Considerations and Parameters

| Scale-up Parameter | Laboratory Scale Considerations | Scale-up Challenges | Mitigation Strategies | Reference |

|---|---|---|---|---|

| Reaction Temperature Control | Precise temperature control in small vessels | Temperature gradients in larger vessels | Advanced process control systems | [14] [16] [15] |

| Heat Transfer Efficiency | Rapid heat dissipation in small volumes | Heat removal limitations in bulk processes | Heat exchanger design optimization | [16] [17] |

| Mass Transfer and Mixing | Efficient stirring in small reaction vessels | Non-uniform mixing patterns | Computational fluid dynamics modeling | [16] [17] |

| Quality Consistency | Batch-to-batch reproducibility | Statistical process control implementation | In-process monitoring and control | [18] [19] [20] |